3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride, with the chemical formula C18H25N3O4·HCl, is a compound belonging to the hydantoin class. Its molecular weight is approximately 383.92 g/mol. This compound is characterized by its unique structure, which includes a morpholine group and a propoxyphenyl moiety, making it of interest in various scientific applications, particularly in medicinal chemistry and pharmacology.
The synthesis of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 5-methylhydantoin with morpholine and p-propoxybenzyl chloride in the presence of a suitable base, such as sodium hydride or potassium carbonate.
The molecular structure of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride features a hydantoin core with substituents that enhance its biological activity. The morpholine ring contributes to its solubility and interaction with biological targets.
CC1(C(=O)N(C(=O)N1CC2CCCN2)C=C(C=C)C=C)C
.3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride can undergo various chemical reactions typical of hydantoins, including:
These reactions are often facilitated by catalysts or specific reaction conditions such as temperature and solvent choice, which can significantly affect the outcome.
The mechanism of action of 3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the central nervous system.
Research indicates that hydantoins generally exhibit anticonvulsant properties through these mechanisms, making them valuable in treating epilepsy and other neurological disorders .
3-(Morpholinomethyl)-5-(p-propoxyphenyl)-5-methylhydantoin hydrochloride has potential applications in:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: